4-(Aminomethyl)-5-cyclopropoxypicolinaldehyde
Beschreibung
4-(Aminomethyl)-5-cyclopropoxypicolinaldehyde is an organic compound that features a unique structure combining an aminomethyl group, a cyclopropoxy group, and a picolinaldehyde moiety
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
4-(aminomethyl)-5-cyclopropyloxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c11-4-7-3-8(6-13)12-5-10(7)14-9-1-2-9/h3,5-6,9H,1-2,4,11H2 |
InChI-Schlüssel |
WUHHQVWGVYHQIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CN=C(C=C2CN)C=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 4-(Aminomethyl)-5-cyclopropoxypicolinaldehyde can be achieved through several routes. One common method involves the reaction of 4-(aminomethyl)benzoic acid with cyclopropyl bromide under basic conditions to form the cyclopropoxy derivative. This intermediate is then subjected to a formylation reaction using a Vilsmeier-Haack reagent to introduce the aldehyde group . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-(Aminomethyl)-5-cyclopropoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Condensation: The aldehyde group can undergo condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-5-cyclopropoxypicolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-5-cyclopropoxypicolinaldehyde involves its ability to form covalent bonds with target molecules through its reactive aldehyde and aminomethyl groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(Aminomethyl)-5-cyclopropoxypicolinaldehyde include:
4-(Aminomethyl)benzoic acid: Known for its use as an antifibrinolytic agent.
4-(Aminomethyl)pyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
4-Aminocoumarin derivatives: Utilized in the development of fluorescent dyes and bioactive molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
